Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-23-14(22)19-10-8-18(9-11-19)12(20)17-7-6-16(4,13(21)24-17)15(17,2)3/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPJPRFOZWRCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic structure and the subsequent attachment of the piperazine ring. Common reagents used in the synthesis include ethyl chloroformate, piperazine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the sourcing of high-purity reagents, the use of robust catalysts, and the implementation of stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a variety of new compounds with different functional groups attached to the bicyclic structure.
Scientific Research Applications
Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activity. Its piperazine ring is a common feature in many bioactive molecules, making it a candidate for drug discovery.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their versatility in drug design. Below is a comparative analysis of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formulas.
Key Observations :
Structural Diversity :
- The target compound ’s bicycloheptane group introduces significant steric hindrance and conformational rigidity compared to flexible alkyl/aryl chains in HBK14 () or the thiophene in Compound 40b ().
- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 14 () enhances metabolic stability, whereas the target compound’s ketone may influence hydrogen-bonding interactions.
Synthetic Routes :
- Piperazine-carboxylates (e.g., ) are commonly synthesized via reductive amination (NaBH3CN) or carbodiimide-mediated coupling (EDC/HOBt), similar to the target compound’s presumed pathway.
- The bicycloheptane moiety likely requires specialized carbonyl activation (e.g., mixed anhydride or chloride) for coupling, as seen in bicyclic systems ().
Biological Activity :
- HBK series () exhibits serotonin receptor affinity due to methoxyphenyl groups, whereas the target compound’s bicyclic system may favor selectivity for other targets (e.g., enzymes or GPCRs).
- Compound 40b () demonstrates anti-schistosomal activity linked to its thiophene and hydroxyphenyl motifs, suggesting the target compound’s bicyclic group could modulate similar pathways.
Conformational Analysis :
- Piperazine rings in analogs (e.g., ) adopt chair conformations, but the target compound’s bicycloheptane may enforce a twisted boat or locked geometry, affecting binding kinetics.
- Hydrogen-bonding patterns () and puckering coordinates () differ due to the rigid bicyclic core.
Physicochemical Properties: The ethyl carboxylate in the target compound improves solubility compared to non-polar analogs (e.g., HBK15 with chloro substituents, ). LogP values for similar piperazines range from 2.6 () to 4.0, with the target compound likely intermediate due to its polar ketone and hydrophobic bicyclic group.
Research Findings and Data Tables
Table 2: Crystallographic and Computational Data
Biological Activity
Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article examines the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 296.38 g/mol. The structural representation is critical for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O4 |
| Molecular Weight | 296.38 g/mol |
| LogP | 1.1843 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.951 Ų |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit particular enzymes by binding to their active sites, disrupting their normal function.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to inflammation and pain.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Properties : Studies suggest that the compound exhibits anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
- Antimicrobial Activity : Preliminary investigations show that it possesses antimicrobial properties against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated significant reduction in inflammatory markers when treated with the compound compared to control groups.
-
Antimicrobial Activity Assessment :
- In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
-
Mechanistic Insights :
- Research employing molecular docking simulations provided insights into how the compound binds to target enzymes, supporting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperazine-1-carboxylate?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Step 1 : Formation of the oxabicyclo[2.2.1]heptane core via Diels-Alder or cycloaddition reactions.
- Step 2 : Introduction of the 3-oxo group using oxidation agents like Jones reagent or PCC.
- Step 3 : Coupling the bicyclic fragment to the piperazine-carboxylate moiety via acyl chloride intermediates (e.g., using thionyl chloride for activation).
- Reaction Conditions : Temperature ranges of 195–230°C for cyclization steps, palladium on carbon (Pd/C) for hydrogenation, and anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the bicyclic moiety (δ 1.2–1.5 ppm for methyl groups, δ 4.5–5.0 ppm for oxabicyclic protons) and piperazine ring (δ 3.2–3.8 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic and piperazine regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~435.2 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Test in DMSO (primary solvent) or co-solvents like PEG-400. Adjust pH (6.5–7.4) using phosphate buffers to mimic physiological conditions .
- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and pH (3–9) to identify degradation products via HPLC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization :
-
Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
-
Validate enzyme inhibition assays (e.g., ATPase or kinase assays) with positive controls like staurosporine .
- Structure-Activity Relationship (SAR) Analysis :
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Compare analogs (see Table 1) to isolate functional group contributions.
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Modify the oxabicyclo core or piperazine substituents to assess impact on potency .
Table 1: Key Structural Analogs and Activity Trends
Compound Modification Biological Activity Trend Reference Replacement of ethyl ester with methyl Reduced solubility, increased logP Substitution of 4,7,7-trimethyl with H Loss of enzyme inhibition
Q. How can computational modeling predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or serotonin receptors. Prioritize poses with hydrogen bonds to the oxabicyclo carbonyl and piperazine nitrogen .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS for 100 ns to assess binding stability (RMSD <2 Å) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the carbonyl group) using MOE or Phase .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction (% unbound) .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and oxidative stress (H₂O₂) to identify photo-degradants or oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
